molecular formula C14H20N6O B5217662 5-methoxy-2-(4-methyl-1-piperazinyl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine

5-methoxy-2-(4-methyl-1-piperazinyl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine

Cat. No. B5217662
M. Wt: 288.35 g/mol
InChI Key: DTDIAMMWIOPKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-2-(4-methyl-1-piperazinyl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is commonly referred to as MPP+ and is known for its ability to selectively damage dopaminergic neurons in the brain.

Mechanism of Action

MPP+ selectively damages dopaminergic neurons in the brain by inhibiting mitochondrial complex I, which leads to a decrease in ATP production and an increase in oxidative stress. This ultimately results in the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPP+ has been shown to induce significant biochemical and physiological effects in various experimental models. These effects include oxidative stress, mitochondrial dysfunction, and the activation of various cell death pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPP+ in lab experiments is its specificity for dopaminergic neurons, which makes it a useful tool for studying the mechanisms of Parkinson's disease. However, one of the limitations of using MPP+ is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on MPP+. One area of interest is the development of new drugs that can selectively target dopaminergic neurons without causing toxicity. Another area of interest is the use of MPP+ as a tool for studying the mechanisms of other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, the development of new methods for synthesizing MPP+ could lead to the discovery of new compounds with similar properties.

Synthesis Methods

The synthesis of MPP+ involves the reaction of 4-methyl-1-piperazine and 1-methyl-1H-pyrazol-5-amine with 5-bromo-2-methoxypyrimidine in the presence of a palladium catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

MPP+ has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of MPP+ is in the field of neurotoxicology, where it is used to selectively damage dopaminergic neurons in the brain. This makes it a useful tool for studying the mechanisms of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

5-methoxy-2-(4-methylpiperazin-1-yl)-4-(2-methylpyrazol-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O/c1-18-6-8-20(9-7-18)14-15-10-12(21-3)13(17-14)11-4-5-16-19(11)2/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDIAMMWIOPKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=N2)C3=CC=NN3C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(4-methylpiperazin-1-yl)-4-(2-methylpyrazol-3-yl)pyrimidine

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